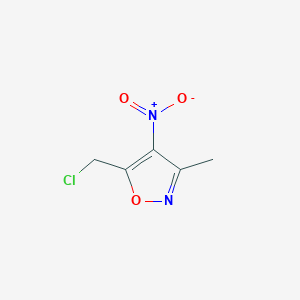

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole

Vue d'ensemble

Description

The compound “5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole” belongs to a class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing an oxazole ring, which is a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of oxazoles, they can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, ring-opening reactions, and more .Applications De Recherche Scientifique

Synthesis and Reactivity

Formation and Reaction of Oxazoles : The synthesis of N-substituted 2-(aminomethyl)oxazoles was achieved by the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile, yielding 5-aryl-2-chloromethyloxazoles in high yields. This method highlights the reactivity of chloromethyl-substituted oxazoles towards nucleophilic substitution, offering pathways to secondary, tertiary amines, and quaternary ammonium salts with a 2-oxazolylmethyl group (Ibata & Isogami, 1989).

Addition of Lithiated Oxazoles to Nitrones : The stereoselective addition of lithiated oxazoles to nitrones has been studied, where 2-(chloromethyl)-4,5-dihydro-1,3-oxazole showed unique reactivity, leading to the formation of alkenyl-oxazoles. This research offers insights into the manipulation of oxazole derivatives for the synthesis of structurally diverse molecules (Capriati et al., 2002).

Synthesis of Extended Oxazoles : The study on 2-(halomethyl)-4,5-diaryloxazoles discusses their utility as reactive scaffolds for synthetic elaboration. Specifically, chloromethyl analogues were used for the synthesis of various 2-substituted oxazoles, demonstrating the versatility of chloromethyl-substituted oxazoles in organic synthesis (Patil & Luzzio, 2016).

Synthetic Methodologies and Applications

Efficient Synthesis under Microwave Irradiation : A study showcased the efficient synthesis of thiazolopyrimidinones and benzothiazoles under microwave irradiation starting from chloromethyl-substituted intermediates. This highlights the role of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole and similar compounds in accelerating the synthesis of heterocyclic compounds with potential bioactivity (Djekou et al., 2006; Njoya et al., 2003).

Heterocyclic Compound Synthesis : Research into the synthesis of 1,2,5-oxadiazole derivatives using 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan as a multifunctional synthon has been conducted, demonstrating the potential of chloromethyl-substituted compounds in the synthesis of oxadiazole derivatives and exploring their chemical properties (Stepanov et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that many chloromethyl compounds can undergo nucleophilic substitution reactions . This suggests that 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole might interact with its targets through a similar mechanism, potentially modifying the targets and altering their function .

Biochemical Pathways

Given the potential for this compound to undergo nucleophilic substitution reactions, it could theoretically interfere with a variety of biochemical pathways, particularly those involving proteins or other molecules with nucleophilic sites .

Pharmacokinetics

Like many small organic molecules, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its chemical structure, it is plausible that this compound could modify proteins or other biomolecules, potentially altering their function .

Action Environment

The action, efficacy, and stability of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s reactivity, while temperature and humidity could influence its stability . Furthermore, the presence of other chemicals in the environment could potentially interfere with the compound’s action, either by reacting with the compound itself or by competing for the same targets .

Propriétés

IUPAC Name |

5-(chloromethyl)-3-methyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3/c1-3-5(8(9)10)4(2-6)11-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSWSCRYBMTIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

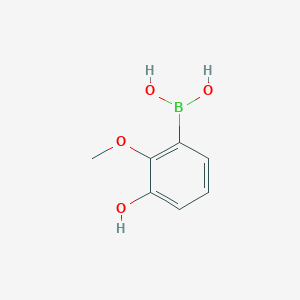

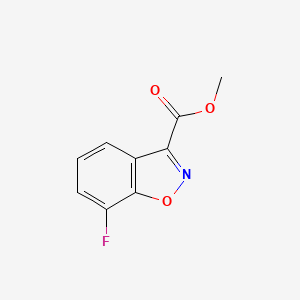

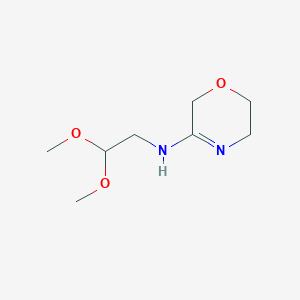

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)

![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)

![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)

![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)

![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)

![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)